molecular formula C10H7F2NO2 B13929940 6-(Difluoromethyl)-2-indolizinecarboxylic acid

6-(Difluoromethyl)-2-indolizinecarboxylic acid

Katalognummer: B13929940
Molekulargewicht: 211.16 g/mol
InChI-Schlüssel: YZBNCPSOSPOURJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Difluoromethyl)-2-indolizinecarboxylic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group (CF2H) in its structure imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-2-indolizinecarboxylic acid typically involves the introduction of the difluoromethyl group into the indolizine ring system. One common method is the difluoromethylation of indolizine derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Difluoromethyl)-2-indolizinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

6-(Difluoromethyl)-2-indolizinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may be explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 6-(Difluoromethyl)-2-indolizinecarboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological pathways, making the compound a valuable tool for studying enzyme mechanisms and drug interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(Trifluoromethyl)-2-indolizinecarboxylic acid
  • 6-(Monofluoromethyl)-2-indolizinecarboxylic acid
  • 6-(Chloromethyl)-2-indolizinecarboxylic acid

Uniqueness

6-(Difluoromethyl)-2-indolizinecarboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the difluoromethyl group provides a balance between lipophilicity and hydrogen bonding ability, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C10H7F2NO2

Molekulargewicht

211.16 g/mol

IUPAC-Name

6-(difluoromethyl)indolizine-2-carboxylic acid

InChI

InChI=1S/C10H7F2NO2/c11-9(12)6-1-2-8-3-7(10(14)15)5-13(8)4-6/h1-5,9H,(H,14,15)

InChI-Schlüssel

YZBNCPSOSPOURJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN2C1=CC(=C2)C(=O)O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.